2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane
Description
2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane is a heterocyclic compound featuring a tetrahydropyran (oxane) ring connected via an ethoxy linker to a 1,2,4-trioxolane moiety. The ethoxy bridge enhances solubility and modulates molecular interactions, while the oxane ring contributes to structural rigidity.
Properties
CAS No. |
62592-77-2 |
|---|---|
Molecular Formula |
C9H16O5 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-[2-(1,2,4-trioxolan-3-yl)ethoxy]oxane |
InChI |
InChI=1S/C9H16O5/c1-2-5-10-8(3-1)11-6-4-9-12-7-13-14-9/h8-9H,1-7H2 |
InChI Key |
GWLIVAKZOZTHOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCC2OCOO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane typically involves the reaction of 1,2,4-trioxolane with an appropriate oxane derivative under controlled conditions. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to a cascade of biochemical reactions that result in its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane with ethoxy-linked compounds from the provided evidence, focusing on structural and functional differences.
Table 1: Structural and Functional Comparison
Key Findings:
Core Structural Differences: The trioxolane group in the target compound introduces a reactive peroxide bond absent in phenolic ethoxylates (e.g., ). This feature may confer oxidative or antimalarial activity, contrasting with the surfactant properties of nonylphenol derivatives. The oxane ring provides conformational stability compared to the flexible alkyl chains in nonylphenol ethoxylates.
Reactivity and Stability: Trioxolanes are prone to radical-mediated decomposition under heat or light, whereas phenolic ethoxylates are thermally stable but environmentally persistent due to slow degradation .
Applications: Phenolic ethoxylates (e.g., ) are widely used in industrial cleaning agents but face regulatory restrictions due to endocrine-disrupting effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
